molecular formula C16H10N2OS B2360455 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562813-85-8

6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2360455
CAS No.: 562813-85-8
M. Wt: 278.33
InChI Key: BTTPNMZBPGOXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazothiazole core substituted at position 6 with a 2-naphthyl group and at position 5 with a carbaldehyde moiety. The 2-naphthyl group distinguishes this compound from common analogs by introducing a bulky, lipophilic aromatic system, which may influence binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name

6-naphthalen-2-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c19-10-14-15(17-16-18(14)7-8-20-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTPNMZBPGOXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CSC4=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiazole Derivatives

The imidazo[2,1-b]thiazole scaffold is typically constructed via cyclocondensation between 2-aminothiazole derivatives and α-haloketones. For the 2-naphthyl-substituted variant:

Procedure :

  • Reactant Preparation : 2-Aminothiazole is treated with 2-bromo-1-(2-naphthyl)ethan-1-one in ethanol under reflux (4–6 hours).
  • Mechanism : Nucleophilic displacement of bromide by the amine, followed by intramolecular cyclization to form the fused imidazo-thiazole system.
  • Yield : 75–85% after recrystallization from ethanol-DMF (1:1).

Critical Parameters :

  • Solvent polarity (ethanol > methanol) enhances cyclization efficiency.
  • Excess α-haloketone (1.2 equiv) minimizes dimerization side reactions.

Alternative Route via Suzuki-Miyaura Coupling

For late-stage introduction of the 2-naphthyl group, a palladium-catalyzed cross-coupling strategy may be employed:

  • Intermediate : 6-Bromoimidazo[2,1-b]thiazole-5-carbaldehyde.
  • Coupling Partner : 2-Naphthylboronic acid.
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 80°C, 12 hours.
  • Yield : 60–70%, with challenges in retaining aldehyde integrity under basic conditions.

Formylation at Position 5

Vilsmeier-Haack Reaction

The most widely reported method for introducing the aldehyde group involves the Vilsmeier-Haack formylation:

Procedure :

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in anhydrous dichloroethane.
  • Mechanism :
    • POCl₃ reacts with DMF to generate the chloroiminium ion (⁺CHCl–NMe₂).
    • Electrophilic attack at position 5 of the imidazo-thiazole core, followed by hydrolysis to yield the aldehyde.
  • Conditions :
    • Temperature: 0–5°C during reagent mixing, then 60°C for 6 hours.
    • Quenching with ice-water and neutralization to pH 7–8.
  • Yield : 80–90% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights :

  • Excess DMF (3 equiv) ensures complete conversion.
  • Slow addition of POCl₃ prevents exothermic decomposition.

Duff Reaction (Hexamine-Based Formylation)

For substrates sensitive to acidic conditions, the Duff reaction offers an alternative:

  • Reagents : Hexamethylenetetramine (HMTA), trifluoroacetic acid (TFA).
  • Conditions : Reflux in TFA (2 hours), followed by hydrolysis with HCl.
  • Yield : 50–60%, limited by competing side reactions at electron-rich positions.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted starting materials and hydroxylated byproducts.
  • Recrystallization : Ethanol/water (4:1) yields pale-yellow crystals (mp 198–200°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.45–7.85 (m, 7H, naphthyl and thiazole-H), 7.52 (s, 1H, imidazole-H).
  • FT-IR : Peaks at 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N).
  • HRMS : m/z 278.300 [M+H]⁺ (calculated for C₁₆H₁₁N₂OS⁺).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Vilsmeier-Haack High regioselectivity, scalability Requires harsh acids (POCl₃) 80–90
Suzuki Coupling Late-stage functionalization Low yield due to aldehyde instability 60–70
Duff Reaction Mild conditions Low efficiency for electron-deficient cores 50–60

Industrial-Scale Considerations

  • Cost Efficiency : Bulk pricing for 5 mg is $502.91, highlighting the need for optimized catalytic cycles.
  • Safety : POCl₃ handling mandates anhydrous conditions and corrosion-resistant reactors.
  • Green Chemistry : Recent efforts explore ionic liquid-mediated formylation to reduce POCl₃ usage.

Chemical Reactions Analysis

Types of Reactions

6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: Formation of 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant antimicrobial properties. For instance, studies have reported that certain derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The compound's structure allows for interactions with microbial enzymes, which can inhibit their growth .

Anticancer Potential
Recent investigations have highlighted the anticancer activities of imidazo[2,1-b][1,3]thiazole derivatives. A study focused on synthesizing various analogs revealed that some compounds demonstrated selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study: Antimycobacterial Activity
A notable study evaluated the efficacy of synthesized imidazo[2,1-b][1,3]thiazole derivatives against Mycobacterium tuberculosis. The most active compounds showed IC50 values in the low micromolar range, indicating strong potential as anti-tubercular agents. Molecular docking studies provided insights into the binding interactions between these compounds and target proteins involved in mycobacterial metabolism .

Biological Evaluation

The biological evaluation of 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde includes:

  • In vitro Studies : Assessments have shown promising results in inhibiting microbial growth and inducing apoptosis in cancer cell lines.
  • In vivo Studies : Limited studies are available; however, preliminary results suggest potential therapeutic benefits in animal models.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalAspergillus nigerSignificant activity
AnticancerHeLa (cervical cancer)Induction of apoptosis
AntimycobacterialMycobacterium tuberculosisIC50 values < 10 µM

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

  • Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to enhance mechanical properties or impart antimicrobial characteristics.
  • Dye Synthesis : The compound's reactive aldehyde group can be utilized in synthesizing dyes for textile applications.

Mechanism of Action

The mechanism of action of 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, similar compounds have been shown to activate nuclear receptors or inhibit specific enzymes, thereby exerting their biological effects .

Comparison with Similar Compounds

The following analysis compares 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde with structurally related imidazothiazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Variations at Position 6

The substituent at position 6 of the imidazothiazole core critically determines biological activity and receptor selectivity. Key analogs include:

Compound Name Substituent at Position 6 Key Functional Groups Molecular Weight (g/mol) Biological Activity
This compound 2-Naphthyl Carbaldehyde ~295.3* Limited data; inferred enhanced lipophilicity and steric bulk may alter receptor binding.
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime) 4-Chlorophenyl Oxime (O-(3,4-dichlorobenzyl)oxime) 452.3 Potent human CAR agonist; induces CYP2B6/3A4 expression .
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde Methyl Carbaldehyde 166.2 No reported CAR activity; simpler structure likely reduces receptor interaction .
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 4-Fluorophenyl Carbaldehyde ~260.3* Electronic effects of fluorine may modulate CAR binding vs. CITCO .
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 4-Bromophenyl Carbaldehyde 307.2 Increased halogen size may enhance binding but reduce solubility .

*Calculated based on molecular formula.

Key Observations:
  • This may enhance binding to hydrophobic pockets in receptors but reduce solubility . Halogenated phenyl analogs (e.g., CITCO) leverage electronegative substituents (Cl, F) for optimal CAR activation, with CITCO’s oxime group further stabilizing receptor interactions .
  • Biological Activity: CITCO’s oxime moiety is essential for CAR agonism, as it facilitates direct binding to the receptor’s ligand-binding domain . CYP Induction: CITCO upregulates CYP2B6 and CYP3A4 by 2.19- and 1.28-fold, respectively, in human hepatocytes . Substituent changes (e.g., naphthyl vs. chlorophenyl) may alter CYP modulation profiles.

Physicochemical Properties

Lipophilicity and solubility are influenced by substituent choice:

  • 6-(2-Naphthyl) Derivative : Higher logP (estimated ~3.5) due to the naphthyl group, suggesting poor aqueous solubility but enhanced membrane permeability.
  • CITCO : logP ~4.1 (oxime contributes to polarity), balancing solubility and bioavailability .
  • 6-Methyl Analog : Lower logP (~1.5), favoring solubility but limiting cellular uptake .

Biological Activity

6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound of interest due to its potential biological activities. This compound belongs to the imidazo[2,1-b]thiazole family, which has been widely studied for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C16H10N2OS
  • Molecular Weight : 278.33 g/mol
  • CAS Number : 6129318

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The imidazole and thiazole rings in its structure contribute to its reactivity and affinity towards various enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A notable study reported that derivatives exhibited significant inhibitory effects on tumor growth in vitro and in vivo models.

CompoundCell LineIC50 (µM)Reference
Compound AU-251 MG (glioblastoma)0.94
Compound BMCF-7 (breast cancer)0.5

Enzyme Inhibition

The compound has demonstrated inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA II and hCA IX. These isoforms are implicated in tumor progression and metastasis, making them attractive targets for cancer therapy.

IsoformInhibition Constant (Ki µM)Reference
hCA II57.7 - 98.2
hCA IX>100

Antimicrobial Activity

The antimicrobial properties of imidazo[2,1-b]thiazole derivatives have also been explored. Some studies suggest that these compounds exhibit activity against a range of bacteria and fungi, with potential applications in treating infections.

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study evaluated the effects of various imidazo[2,1-b]thiazole derivatives on U-251 MG cells. The results indicated that certain derivatives significantly inhibited cell viability and induced apoptosis.
  • Antimicrobial Evaluation : A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the thiazole ring enhanced antimicrobial efficacy.

Q & A

Q. What synthetic methodologies are optimal for preparing 6-(2-naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde?

The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent, as demonstrated for analogous imidazo[2,1-b]thiazole derivatives. This method achieves high yields (90–96%) and selectivity by avoiding harsh solvents and enabling facile purification via thin-layer chromatography (TLC) and recrystallization . Key steps include monitoring reactions via UV-active TLC and verifying purity using electrothermal melting point analysis .

Q. How should researchers characterize the structural and electronic properties of this compound?

Use nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions (e.g., 2-naphthyl vs. other aryl groups) and aldehyde functionality. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional validation. Computational methods like density functional theory (DFT) can predict electronic properties, such as the aldehyde’s electrophilicity, which impacts reactivity in downstream derivatization .

Q. What in vitro assays are suitable for initial screening of biological activity?

Primary human hepatocytes are widely used to assess nuclear receptor activation (e.g., constitutive androstane receptor, CAR). Fluorescence-based CAR activation assays, as described for structurally related compounds like CITCO, can evaluate potency and selectivity over other receptors (e.g., pregnane X receptor, PXR) . CYP2B6 induction in hepatocytes is a prototypical endpoint for CAR activation .

Advanced Research Questions

Q. How does the 2-naphthyl substituent influence CAR binding compared to 4-chlorophenyl analogs (e.g., CITCO)?

The bulky, planar 2-naphthyl group may alter CAR’s ligand-binding domain (LBD) interactions compared to smaller, electronegative substituents like 4-chlorophenyl. Molecular docking studies using CAR’s crystal structure (PDB: 1XV9) can model steric and electronic effects. In vitro assays comparing CAR nuclear translocation efficiency and CYP2B6 induction between the two compounds will reveal functional differences .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for imidazo[2,1-b]thiazole derivatives?

Rational quantitative SAR (RQSAR) models, trained on datasets of imidazo[2,1-b]thiazoles with varying substituents, can identify key molecular descriptors (e.g., lipophilicity, polar surface area) governing CAR agonism. Cross-validation with kinase inhibition profiles (e.g., ERK1/2 dissociation assays) ensures specificity . Discrepancies may arise from off-target effects, which can be ruled out via nuclear receptor selectivity panels .

Q. How can researchers elucidate the compound’s role in CAR-mediated transcriptional regulation?

Chromatin immunoprecipitation (ChIP) sequencing in HepG2 cells or primary hepatocytes identifies CAR-binding sites (e.g., CYP2B6, CYP3A4 promoters). Coactivator recruitment (e.g., PGC-1α, NCoA6) can be quantified via co-immunoprecipitation (Co-IP) and luciferase reporter assays. Contrasting results with CAR knockout models or siRNA-mediated CAR silencing validates specificity .

Q. What pharmacokinetic challenges arise from the compound’s heterocyclic scaffold?

Imidazo[2,1-b]thiazoles often exhibit poor aqueous solubility due to planar aromatic systems. Strategies include synthesizing oxime derivatives (e.g., CITCO’s O-(3,4-dichlorobenzyl)oxime) to enhance bioavailability. Metabolic stability can be assessed using human liver microsomes and LC-MS/MS to identify cytochrome P450-mediated oxidation hotspots .

Q. How does the compound interact with synergistic nuclear receptors (e.g., HNF-4α, PXR)?

Dual-luciferase assays in HepaRG cells cotransfected with CAR and HNF-4α/PXR reporters quantify synergistic or antagonistic effects. Coactivator competition assays (e.g., PGC-1α titration) further dissect mechanistic interplay. Contrast with CITCO, which shows CAR-specificity over PXR, to highlight structural determinants of crosstalk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.